7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one
Description
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-25-17-10-8-16(9-11-17)22-21(15-6-4-3-5-7-15)19-13-12-18(26-2)14-20(19)27-23(22)24/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNKBZZOQXQXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one typically involves the condensation of appropriate substituted benzaldehydes with 4-hydroxycoumarin under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antioxidant Properties
Numerous studies have highlighted the antioxidant capabilities of chromone derivatives, including 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. This property is significant in preventing various diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which can alleviate conditions such as arthritis and other chronic inflammatory disorders .
Anticancer Activity
Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Its mechanism of action may involve apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in oncology .
Drug Development
The compound is being investigated for its potential use in drug formulations aimed at treating various conditions. Its derivatives are synthesized to enhance bioavailability and efficacy. The ongoing research focuses on optimizing these compounds for better pharmacological profiles .
Natural Product Synthesis
This compound serves as a precursor in synthesizing other biologically active chromones. Its structural modifications lead to the development of novel compounds with enhanced therapeutic effects .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. | Potential use in dietary supplements and functional foods. |
| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in animal models. | Could lead to new treatments for chronic inflammatory diseases. |
| Cytotoxicity Assay | Induced apoptosis in breast cancer cell lines (MCF-7). | Promising candidate for breast cancer therapy development. |
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromenone derivatives exhibit varied bioactivity depending on substituent patterns. Below is a comparative analysis of 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one with structurally related analogs:
Table 1: Structural and Pharmacological Comparison
Key Comparisons
Trifluoromethyl (CF₃) groups (e.g., in C₁₇H₁₁F₃O₄) introduce strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation but reduce H-bonding capacity .
Antimicrobial and Anti-Tubercular Activity: Formononetin (a structural analog without the 4-phenyl group) shows anti-tubercular activity against Mycobacterium tuberculosis MtrA with a docking score of -8.3 . The target compound’s 4-phenyl substituent may sterically hinder target binding, requiring further validation. Chlorinated analogs (e.g., C₁₇H₁₃ClO₃) exhibit hypothesized antimicrobial activity due to the electronegative chlorine atom, which disrupts bacterial cell membranes .
Synthetic Complexity :
- Derivatives with piperazine-propoxy chains (e.g., compounds in ) demonstrate improved solubility but require multi-step synthesis. The target compound’s simpler structure allows easier scale-up.
Metabolic Stability :
- Methoxy groups generally reduce metabolic oxidation compared to hydroxylated analogs (e.g., 7-hydroxy derivatives in ). However, the 4-phenyl group may increase susceptibility to cytochrome P450-mediated oxidation .
Table 2: Physicochemical Properties
| Property | Target Compound | Formononetin | 3-(4-Chlorophenyl)-7-methoxy-4-methyl Analog |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 2.8 | 3.1 |
| H-bond Donors | 0 | 0 | 0 |
| H-bond Acceptors | 4 | 4 | 3 |
| Topological Polar Surface Area (Ų) | 55.7 | 55.7 | 43.3 |
Research Findings and Implications
- Anticancer Potential: Molecular docking studies suggest the target compound interacts with oncogenic proteins, though its 4-phenyl group may limit binding compared to smaller analogs .
- Structural Optimization : Introducing polar groups (e.g., hydroxyl or amine) at position 8 or replacing the 4-phenyl group with a methyl group could balance lipophilicity and bioavailability .
- Synergistic Effects: Hybrid derivatives combining chromenone scaffolds with trifluoromethyl or piperazine moieties (e.g., ) show promise for multitarget therapies.
Biological Activity
7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one, a compound belonging to the class of flavonoids, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromenone backbone with methoxy groups that enhance its solubility and biological activity. The presence of these substituents is critical for its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing inhibitory effects on bacterial growth. For instance, studies have demonstrated its effectiveness against Klebsiella oxytoca, with minimum inhibitory concentration (MIC) values ranging between 25–50 µg/mL . The presence of hydroxyl and methoxy groups in the structure enhances its antibacterial potency.
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are essential in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting potential applications in preventing cellular damage and aging processes. The antioxidant activity is attributed to the electron-donating capacity of the methoxy groups.
3. Anti-inflammatory Effects
In preclinical studies, this compound has shown promising anti-inflammatory effects. It is believed to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This property positions it as a potential therapeutic agent for inflammatory diseases.
4. Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including AGS (gastric cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity, with some derivatives showing even better activity than the parent compound .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It potentially modulates receptor activities that are crucial for cell signaling and proliferation.
The exact molecular pathways are still under investigation, but preliminary data suggest that it may interact with mTOR signaling pathways involved in cell growth and metabolism .
Research Findings and Case Studies
A summary of significant research findings on the biological activities of this compound is presented in Table 1.
Q & A
Q. What are the recommended protocols for synthesizing 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves a multi-step process, including condensation of substituted phenyl precursors with chromen-2-one derivatives under acidic or basic conditions. For example, cyclization of (E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one using hydrogen peroxide in ethanol with sodium hydroxide yields the chromenone core . Optimization involves adjusting solvent polarity (e.g., DMF for propargylation reactions), temperature (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.4 molar ratio of chromenone to alkylating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (from ~40% to 65%) are achieved by refluxing under inert atmospheres .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Key peaks include methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.7–8.2 ppm range. Carbonyl (C=O) signals appear at ~δ 175–180 ppm in 13C NMR .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 374.1 (calculated for C23H18O4).
- X-ray Crystallography : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) with SHELXL refinement confirms bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles. Displacement parameters are analyzed using ORTEP-3 for anisotropic refinement .
Q. What are the solubility characteristics of this compound, and how do they influence formulation for biological assays?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) and ethanol (10 mg/mL). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Use surfactants like Tween-80 (0.1%) for in vivo studies to enhance bioavailability .
Advanced Research Questions
Q. How should researchers address crystallographic disorder in the structure determination of this compound?
- Methodological Answer : Disorder in the methoxy or phenyl groups is resolved using SHELXL with PART instructions and free variable occupancy refinement. For example, in mixed-solvent crystals (cyclohexane/Me-Daidzein), split models for overlapping electron density peaks are applied. Data collection at low temperature (100 K) reduces thermal motion artifacts. PLATON/SQUEEZE removes diffuse solvent contributions .
Q. What computational strategies are effective in studying the interaction of this compound with biological targets like Mycobacterium tuberculosis MtrA?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters (grid size 60 × 60 × 60 Å, spacing 0.375 Å). The compound’s binding affinity (ΔG ≈ -8.3 kcal/mol) to MtrA’s ATP-binding pocket is validated by hydrogen bonding with Thr-101 and hydrophobic interactions with Phe-156 .
- MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate stable binding .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 5–50 µM) arise from assay conditions. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
